2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 443289-44-9
VCID: VC4311675
InChI: InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3
SMILES: COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N
Molecular Formula: C16H12INO3
Molecular Weight: 393.18

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile

CAS No.: 443289-44-9

Cat. No.: VC4311675

Molecular Formula: C16H12INO3

Molecular Weight: 393.18

* For research use only. Not for human or veterinary use.

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile - 443289-44-9

Specification

CAS No. 443289-44-9
Molecular Formula C16H12INO3
Molecular Weight 393.18
IUPAC Name 2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
Standard InChI InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3
Standard InChI Key DMJJCLIVKJIYFB-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile, reflects its substitution pattern:

  • A methoxy group (-OCH3_3) at position 6 of the phenolic ring.

  • An iodine atom at position 2.

  • A formyl group (-CHO) at position 4.

  • A benzonitrile moiety linked via a methylene bridge (-CH2_2-) to the phenolic oxygen.

The SMILES notation (COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N) and InChIKey (DMJJCLIVKJIYFB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H12INO3\text{C}_{16}\text{H}_{12}\text{INO}_{3}
Molecular Weight393.18 g/mol
CAS Number443289-44-9
IUPAC Name2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
SMILESCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N
InChIKeyDMJJCLIVKJIYFB-UHFFFAOYSA-N

Solubility data and melting/boiling points are currently unavailable, highlighting gaps in its characterization.

Synthesis and Synthetic Pathways

General Synthetic Strategy

The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves multi-step organic transformations, leveraging classic reactions such as nucleophilic substitution and oxidation. A plausible pathway, inferred from related compounds , includes:

  • Chlorination: Treatment of a methoxy-substituted benzoic acid derivative with thionyl chloride (SOCl2\text{SOCl}_2) to form an acyl chloride.

  • Amination: Reaction with aqueous ammonia to yield a benzamide intermediate.

  • Dehydration: Conversion of the amide to a nitrile group using dehydrating agents.

  • Iodination: Introduction of iodine via electrophilic substitution, potentially using Niodosuccinimide\text{N}-iodosuccinimide (NIS).

  • Formylation: Oxidation of a methyl group to a formyl group, possibly employing reagents like CrO3\text{CrO}_3 or SeO2\text{SeO}_2 .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1ChlorinationSOCl2\text{SOCl}_2, 80–90°CAcyl chloride
2AminationNH3\text{NH}_3, aqueousBenzamide
3DehydrationP2O5\text{P}_2\text{O}_5, heatBenzonitrile
4IodinationNIS, radical initiatorIodo-benzonitrile
5OxidationCrO3\text{CrO}_3, acidicFormyl-substituted derivative

Challenges and Optimization

The iodination step is critical due to iodine’s susceptibility to elimination under harsh conditions. Mild reagents and low temperatures are preferred to preserve the nitrile group. Additionally, regioselectivity during formylation must be controlled to avoid byproducts.

CompoundActivityMechanism
2-Methoxy-4-cyanobenzaldehydeAntibacterialEnzyme inhibition
Iodo-substituted benzonitrilesAnti-inflammatoryCOX-2 suppression

Applications in Medicinal and Materials Chemistry

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing:

  • Small-molecule inhibitors: Targeting kinases or proteases.

  • Anticancer agents: Iodine’s radio-opacity may aid in theranostic applications.

Materials Science

  • Liquid crystals: The rigid aromatic core and polar groups enhance mesophase stability.

  • Coordination polymers: The nitrile group can act as a ligand for metal ions.

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